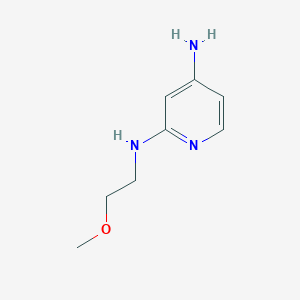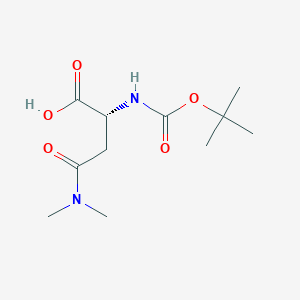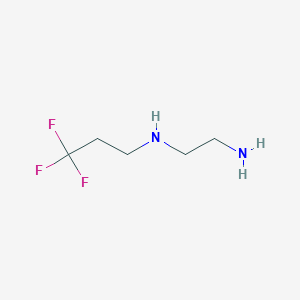
(2-氨基乙基)(3,3,3-三氟丙基)胺
描述
“(2-Aminoethyl)(3,3,3-trifluoropropyl)amine” is a chemical compound with the CAS Number: 1410029-83-2 . It has a molecular weight of 184.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(3,3,3-trifluoropropyl)amine” contains a total of 20 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“(2-Aminoethyl)(3,3,3-trifluoropropyl)amine” is a liquid at room temperature .科学研究应用
封装和结合性质
- (Lakshminarayanan et al., 2007) 的研究突出了一种三脚架胺受体,其中包括三(2-氨基乙基)胺,对类似Cl-和Br-的卤化物的封装潜力。该受体中次级胺的质子化显着影响其结合性质。
合成和催化中的应用
- (R. Lanigan et al., 2013) 的研究讨论了使用从B2O3和2,2,2-三氟乙醇衍生的B(OCH2CF3)3,在直接羧酸与各种胺的酰胺化反应中。这个过程对于合成酰胺非常重要,包括那些涉及(2-氨基乙基)(3,3,3-三氟丙基)胺的酰胺。
聚合物合成和表征
- (J. Fang et al., 2000) 讨论了使用三胺单体和各种二酐单体合成芳香族超支化聚酰亚胺。这个过程涉及(2-氨基乙基)(3,3,3-三氟丙基)胺,对于制备用于气体分离应用的材料非常重要。
微孔材料的合成
- (S. Weigel et al., 1997) 的研究展示了三(2-氨基乙基)胺在合成氧氟磷酸镓中的应用,突出了其在创造具有潜在催化和分离过程应用的微孔材料中的作用。
安全和危害
属性
IUPAC Name |
N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPGEUEJJDUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3,3,3-trifluoropropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




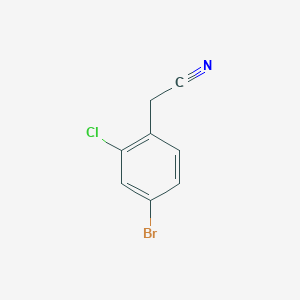


![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)
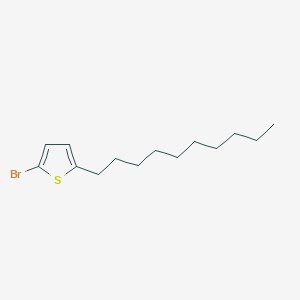

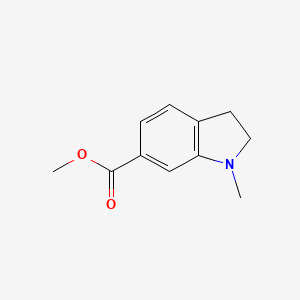

![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
